8-(4-(4-acetylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one
Description
The compound 8-(4-(4-acetylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one is a heterocyclic molecule featuring a thiazolo[2,3-b]quinazolin-5(3H)-one core fused with a piperazine-carbonyl group substituted with a 4-acetylphenyl moiety. This structural complexity confers unique physicochemical and biological properties.
Properties
IUPAC Name |
8-[4-(4-acetylphenyl)piperazine-1-carbonyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-15(28)16-2-5-18(6-3-16)25-8-10-26(11-9-25)21(29)17-4-7-19-20(14-17)24-23-27(22(19)30)12-13-31-23/h2-7,14H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWWXPYAEPMFGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N5CCSC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-(4-acetylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one typically involves multiple steps, starting with the preparation of the thiazoloquinazolinone core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the acetylation of the phenyl group. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
8-(4-(4-acetylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
8-(4-(4-acetylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one has a wide range of scientific research applications:
Biology: The compound is used in biochemical assays to investigate its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 8-(4-(4-acetylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or modulate their activity. The pathways involved often relate to the compound’s ability to bind to active sites or allosteric sites, thereby altering the function of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Heterocyclic Variations
Triazoloquinazolinone Derivatives
- 3-(4-Chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (E543-0314) Core Structure: Triazolo[1,5-a]quinazolinone (vs. thiazolo[2,3-b]quinazolinone in the target compound). Substituents: 4-Phenylpiperazine-carbonyl and 4-chlorophenyl groups. Key Properties: Molecular weight = 484.94 g/mol, logP = 3.54, polar surface area = 70.14 Ų .
Thiazinoquinazolinone Derivatives
- 9-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one (BG15556) Core Structure: Thiazino[2,3-b]quinazolinone (vs. thiazolo[2,3-b]quinazolinone). Substituents: 4-Chlorophenylpiperazine-carbonyl group. Key Properties: Molecular formula = C₂₂H₂₁ClN₄O₂S, molecular weight = 440.95 g/mol . Comparison: The thiazino ring introduces a six-membered sulfur-containing heterocycle, which may alter ring strain and conformational flexibility relative to the five-membered thiazolo ring.
Substituent-Driven Comparisons
Piperazine-Carbonyl Modifications
- 2-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)phenyl)-5,7-dimethoxyquinazolin-4(3H)-one (11a) Core Structure: Quinazolin-4(3H)-one with a piperazine-carbonyl linkage. Substituents: Cyclopropanecarbonyl on piperazine and methoxy groups on the quinazolinone. Key Properties: Yield = 35%, melting point = 229–231°C, NMR data consistent with planar aromaticity . Comparison: The cyclopropanecarbonyl group may increase steric hindrance compared to the 4-acetylphenyl group in the target compound, affecting binding pocket accessibility.
Physicochemical Properties
| Compound Name | Core Structure | Molecular Weight (g/mol) | logP | Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound | Thiazolo[2,3-b]quinazolinone | Data not available | N/A | N/A |
| E543-0314 (Triazoloquinazolinone) | Triazolo[1,5-a]quinazolinone | 484.94 | 3.54 | 70.14 |
| BG15556 (Thiazinoquinazolinone) | Thiazino[2,3-b]quinazolinone | 440.95 | N/A | N/A |
| 11a (Quinazolin-4(3H)-one) | Quinazolin-4(3H)-one | N/A | N/A | N/A |
Biological Activity
8-(4-(4-acetylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer therapy and antimicrobial properties. This article explores its biological activity, synthesizing data from various studies and presenting findings in a structured format.
- Molecular Formula : C23H22N4O3S
- Molecular Weight : 434.5 g/mol
- CAS Number : 1251557-09-1
Synthesis Overview
The compound can be synthesized through a multi-step process involving the reaction of piperazine derivatives with quinazoline and thiazole moieties. The detailed synthesis pathway is often tailored to achieve specific biological activities by modifying substituents on the aromatic rings.
Anticancer Activity
Several studies have investigated the anticancer potential of similar compounds in the quinazoline family. For instance, a study on quinazoline derivatives demonstrated moderate inhibitory effects on cell growth across various cancer cell lines, with IC50 values generally falling within low micromolar ranges. The presence of specific substituents, such as acetyl groups, was found to enhance cytotoxicity against breast cancer cell lines (T47D) with reported IC50 values around 27.3 µM for closely related compounds .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | T47D (Breast Cancer) | TBD |
| Quinazoline Derivative A | HCT-116 (Colon Cancer) | 6.2 |
| Quinazoline Derivative B | T47D (Breast Cancer) | 43.4 |
The compound is believed to exert its anticancer effects through multiple mechanisms, including:
- Kinase Inhibition : Similar compounds have shown promising results in inhibiting various kinases involved in cancer progression, such as PKM2 and others. These kinases play crucial roles in metabolic pathways that are often dysregulated in cancer cells .
- Induction of Apoptosis : Studies suggest that quinazoline derivatives may induce programmed cell death in cancer cells by activating apoptotic pathways.
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence regarding the antimicrobial efficacy of thiazoloquinazolinones. Compounds structurally similar to this compound have demonstrated significant antibacterial activity against various pathogens, including strains resistant to conventional antibiotics .
Case Studies
- Study on Anticancer Efficacy : A recent investigation focused on a series of quinazoline derivatives revealed that modifications at the piperazine moiety significantly influenced their anticancer activity. Compounds with bulky substituents exhibited reduced potency, while those with simpler structures maintained or enhanced their efficacy against breast cancer cell lines .
- Antimicrobial Screening : Another study assessed the antimicrobial properties of thiazole derivatives, noting that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. The results suggested a structure-activity relationship where specific functional groups contributed to increased membrane permeability in bacterial cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
